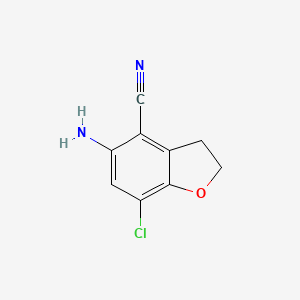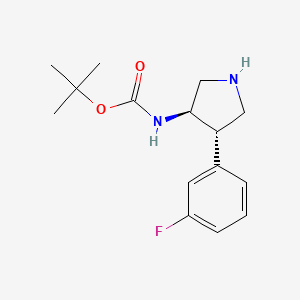
Fmoc-D-Phe(3-F,4-MeO)-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fmoc-D-Phenylalanine(3-Fluoro,4-Methoxy)-OH: is a derivative of the amino acid phenylalanine. It is commonly used in peptide synthesis due to its unique structural properties. The compound contains a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is widely used in solid-phase peptide synthesis to protect the amino group during the coupling reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Fmoc Protection: The synthesis begins with the protection of the amino group of D-phenylalanine using the fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium carbonate.
Fluorination and Methoxylation: The phenyl ring of the protected D-phenylalanine is then subjected to electrophilic aromatic substitution reactions to introduce the fluoro and methoxy groups at the 3 and 4 positions, respectively. This can be achieved using reagents like fluorine gas or a fluorinating agent and methanol in the presence of a catalyst.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods: Industrial production of Fmoc-D-Phenylalanine(3-Fluoro,4-Methoxy)-OH follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, and the use of industrial-scale purification techniques such as large-scale chromatography or crystallization.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the fluoro group, converting it to a hydrogen atom, or the carbonyl group of the Fmoc protecting group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluoro group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Reagents like sodium azide or thiourea in polar solvents.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of deprotected amino acids or hydrogenated derivatives.
Substitution: Formation of substituted phenylalanine derivatives.
Applications De Recherche Scientifique
Chemistry:
- Used as a building block in the synthesis of complex peptides and proteins.
- Employed in the study of peptide-protein interactions and structure-activity relationships.
Biology:
- Utilized in the development of peptide-based drugs and therapeutic agents.
- Studied for its role in modulating biological pathways and enzyme activities.
Medicine:
- Investigated for its potential use in drug delivery systems and targeted therapies.
- Explored for its role in the design of novel pharmaceuticals with improved efficacy and reduced side effects.
Industry:
- Used in the production of specialty chemicals and advanced materials.
- Employed in the development of new catalysts and reagents for chemical synthesis.
Mécanisme D'action
Molecular Targets and Pathways:
- The compound exerts its effects by interacting with specific enzymes and receptors in biological systems.
- It can modulate the activity of enzymes involved in peptide synthesis and degradation.
- The fluoro and methoxy groups can influence the binding affinity and specificity of the compound towards its molecular targets.
Comparaison Avec Des Composés Similaires
Fmoc-D-Phenylalanine: Lacks the fluoro and methoxy groups, making it less versatile in certain synthetic applications.
Fmoc-L-Phenylalanine(3-Fluoro,4-Methoxy)-OH: The L-isomer of the compound, which may have different biological activities and properties.
Fmoc-D-Tyrosine(3-Fluoro,4-Methoxy)-OH: Contains a hydroxyl group instead of a methoxy group, leading to different reactivity and applications.
Uniqueness:
- The presence of both fluoro and methoxy groups in Fmoc-D-Phenylalanine(3-Fluoro,4-Methoxy)-OH provides unique reactivity and binding properties.
- The D-isomer configuration offers distinct stereochemical properties compared to the L-isomer, which can be advantageous in certain biological and chemical applications.
Propriétés
Formule moléculaire |
C25H22FNO5 |
|---|---|
Poids moléculaire |
435.4 g/mol |
Nom IUPAC |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(3-fluoro-4-methoxyphenyl)propanoic acid |
InChI |
InChI=1S/C25H22FNO5/c1-31-23-11-10-15(12-21(23)26)13-22(24(28)29)27-25(30)32-14-20-18-8-4-2-6-16(18)17-7-3-5-9-19(17)20/h2-12,20,22H,13-14H2,1H3,(H,27,30)(H,28,29)/t22-/m1/s1 |
Clé InChI |
NLTRDKOYTVYVEW-JOCHJYFZSA-N |
SMILES isomérique |
COC1=C(C=C(C=C1)C[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)F |
SMILES canonique |
COC1=C(C=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


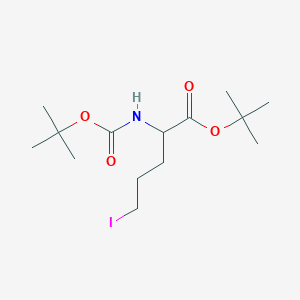
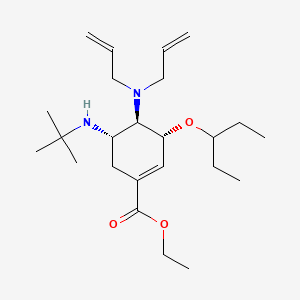
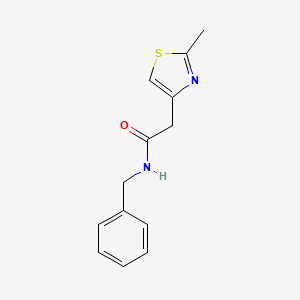
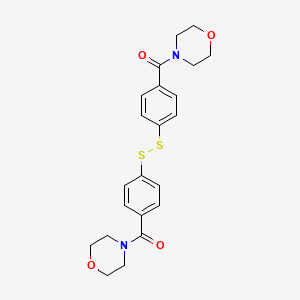
![2-Fluorobicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B14895131.png)

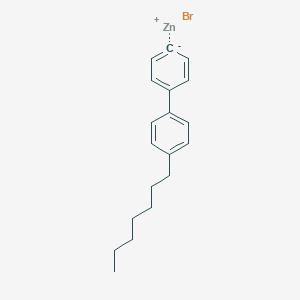

![N-cyclopentyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide](/img/structure/B14895152.png)


![2-{[2-(1,3-Benzodioxol-5-ylcarbonyl)hydrazinyl]carbonyl}cyclohexanecarboxylic acid](/img/structure/B14895177.png)
